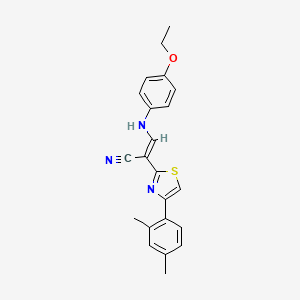
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3OS and its molecular weight is 375.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a thiazole ring, which is known for its diverse pharmacological properties, and an acrylonitrile moiety that may enhance its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C22H21N3OS, and it possesses a complex structure that includes:
- Thiazole Ring : Contributes to the compound’s biological activity.
- Acrylonitrile Group : Imparts additional reactivity and potential interaction sites.
- Dimethylphenyl Substituent : Enhances lipophilicity and may influence binding affinity to biological targets.
The biological activity of this compound likely involves interactions with specific molecular targets, including enzymes and receptors. The thiazole structure is known to participate in various biochemical pathways, potentially modulating cellular processes such as apoptosis and cell proliferation.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain thiazole derivatives had IC50 values below those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have shown efficacy against a range of pathogens, including bacteria and fungi. For example, studies have highlighted the antibacterial activity of thiazole derivatives comparable to established antibiotics like norfloxacin .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to various structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Thiazole Ring | Essential for cytotoxicity; facilitates interaction with biological targets. |
| Acrylonitrile Moiety | Enhances reactivity and potential for binding with target proteins. |
| Dimethyl Substitution | Increases lipophilicity; may improve cellular uptake and bioavailability. |
Case Studies
- Antitumor Efficacy : A recent study evaluated the cytotoxic effects of several thiazole derivatives on the A431 human epidermoid carcinoma cell line. The results indicated that compounds with similar structural motifs exhibited IC50 values significantly lower than those of conventional treatments .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and other pathogens. The findings revealed that compounds related to this compound displayed promising antimicrobial activity .
Propriétés
IUPAC Name |
(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-4-26-19-8-6-18(7-9-19)24-13-17(12-23)22-25-21(14-27-22)20-10-5-15(2)11-16(20)3/h5-11,13-14,24H,4H2,1-3H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLXGBLCRQCLRX-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














